2,2-Dimethyl-2,3-dihydrobenzofuran-4,7-diol
Description
2,2-Dimethyl-2,3-dihydrobenzofuran-4,7-diol (CAS: 17781-15-6) is a benzofuran derivative with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . It is classified as a pesticide metabolite, specifically a degradation product of carbofuran, and is used as a reference material in analytical chemistry. The compound features a dihydrobenzofuran backbone substituted with two hydroxyl groups at positions 4 and 7, and two methyl groups at position 2 (Figure 1). Its IUPAC name is 2,2-dimethyl-3H-1-benzofuran-3,7-diol, and it exhibits a purity of >95% (HPLC). The compound is stored at -20°C due to its sensitivity to degradation, and its structure has been confirmed via SMILES (CC1(C)Oc2c(O)cccc2C1O) and InChI identifiers .
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2,2-dimethyl-3H-1-benzofuran-4,7-diol |
InChI |
InChI=1S/C10H12O3/c1-10(2)5-6-7(11)3-4-8(12)9(6)13-10/h3-4,11-12H,5H2,1-2H3 |
InChI Key |
SLQAZKPVCRVOTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=CC(=C2O1)O)O)C |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
- 2-Hydroxyacetophenone reacts with methallyl halide (e.g., methallyl chloride) in the presence of an acid acceptor (e.g., aqueous alkali) to form 2-acetylphenyl methallyl ether .
- Conditions : Reflux in aqueous alkali.
Rearrangement and Cyclization :
- The ether undergoes thermal rearrangement and cyclization.
- Catalysts : Acidic materials like magnesium chloride (MgCl₂) or pyridine hydrochloride.
- Conditions : Heating at 190–200°C for 5 hours yields 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran .
-
- The acetyl group at the 7-position is oxidized to an acetoxy group using peracetic acid in chloroform.
- Yield : ~87% conversion to 2,3-dihydro-2,2-dimethyl-7-acetoxybenzofuran .
-
- The acetoxy group is hydrolyzed to a hydroxyl group using sodium hydroxide in ethanol-water.
- Final Product : 2,3-dihydro-2,2-dimethyl-7-benzofuranol (purity: 90%).
Data Table:
| Step | Reaction | Reagents/Conditions | Intermediate/Product | Yield |
|---|---|---|---|---|
| 1 | Ether Formation | Methallyl chloride, aqueous alkali | 2-Acetylphenyl methallyl ether | High |
| 2 | Cyclization | MgCl₂, 190–200°C, 5 hours | 2,3-Dihydro-2,2-dimethyl-7-acetylbenzofuran | 105 g |
| 3 | Oxidation | Peracetic acid, chloroform, 3 days | 7-Acetoxy derivative | 87% |
| 4 | Hydrolysis | NaOH, ethanol-water, reflux | 2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol | 90% |
Acid-Catalyzed Cyclization/Isobutenylpyrocatechol Route
This method utilizes isobutenylpyrocatechol (3-isobutenyl-1,2-dihydroxybenzene) as the starting material, with organic sulfonic acids as catalysts.
Key Steps:
-
- Isobutenylpyrocatechol is heated with a sulfonic acid catalyst (e.g., benzenesulfonic acid) in an inert solvent (e.g., toluene).
- Conditions : 80–150°C for 30 minutes to 6 hours.
- Mechanism : The reaction proceeds via acid-mediated cyclization and isomerization.
Workup :
- Neutralization with sodium bicarbonate followed by solvent extraction yields 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran .
- Yield : Up to 94.9%.
Data Table:
| Parameter | Details |
|---|---|
| Catalyst | Benzenesulfonic acid (0.1–1 wt%) |
| Solvent | Toluene |
| Temperature | 100°C (reflux) |
| Reaction Time | 30 minutes |
| Yield | 94.9% |
Improved Carbofuran Intermediate Synthesis
This approach starts with 1,2-cyclohexanedione and β-methallyl compounds, leveraging Claisen rearrangement and aromatization.
Key Steps:
Claisen Rearrangement/Aromatization :
- The intermediate undergoes thermal rearrangement in the presence of MgCl₂ or Pd/alumina catalysts.
- Conditions : 150–203°C for 6–12 hours.
Data Table:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Alkylation | β-Methallyl chloride, base catalysis | High |
| 2 | Rearrangement | MgCl₂, 184°C, 6.5 hours | 23.9% |
| 3 | Aromatization | Sulfur, 185–203°C, 5 hours | 87–100% |
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2,3-dihydrobenzofuran-4,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under suitable conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, quinones, and dihydrobenzofurans, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Dimethyl-2,3-dihydrobenzofuran-4,7-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2,3-dihydrobenzofuran-4,7-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 2,2-dimethyl-2,3-dihydrobenzofuran-4,7-diol, the following structurally or functionally related compounds are analyzed:
Table 1: Structural and Functional Comparison of Benzofuran Derivatives
Structural and Functional Differences
Core Backbone and Functional Groups: The target compound’s dihydrobenzofuran core with diol groups distinguishes it from 4,7-dimethyl-2,3-dioxo-2,3-dihydrobenzofuran, which replaces hydroxyls with ketones (dione structure). This difference increases the latter’s electrophilicity, making it reactive in cycloaddition reactions . 4,7-Dimethyl-1,3-dihydro-2-benzofuran lacks hydroxyl groups entirely, reducing its polarity (LogP: 2.33 vs. the target’s estimated lower LogP due to diols) and shifting its applications to non-polar solvents or polymer synthesis .
Applications :
- The target compound is specialized for pesticide metabolite analysis , whereas 2,4,7,9-tetramethyl-5-decyne-4,7-diol serves as a surfactant in water-borne coatings due to its amphiphilic structure (hydrophobic alkyne chain and hydrophilic diols) .
Physical Properties :
- The target compound’s storage requirement (-20°C) reflects its instability compared to 2,4,7,9-tetramethyl-5-decyne-4,7-diol , which is stable at 2–8°C .
- 4,7-Dimethyl-2,3-dioxo-2,3-dihydrobenzofuran has a higher calculated XLogP3 (1.6) than the target compound, indicating greater lipophilicity despite similar molecular weights .
Research Findings
- Pesticide Degradation Pathways : The target compound’s role as a carbofuran metabolite suggests it forms via hydrolytic cleavage of carbamate groups, a pathway distinct from the oxidative degradation seen in other benzofuran derivatives .
- Industrial Relevance : Compounds like 2,4,7,9-tetramethyl-5-decyne-4,7-diol are critical in coatings for controlling foam and viscosity, whereas the target compound’s utility is confined to analytical standards .
Biological Activity
2,2-Dimethyl-2,3-dihydrobenzofuran-4,7-diol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound is characterized by a fused benzene and furan ring system with hydroxyl groups at the 4 and 7 positions, which contribute to its reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of 2,2-Dimethyl-2,3-dihydrobenzofuran-4,7-diol is C₁₀H₁₂O₂, with a molecular weight of approximately 180.20 g/mol. The presence of hydroxyl groups enhances its solubility and ability to engage in hydrogen bonding, making it a versatile candidate for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 180.20 g/mol |
| Hydroxyl Groups | Two (at positions 4 and 7) |
| Chemical Class | Benzofuran Derivative |
The biological activity of 2,2-Dimethyl-2,3-dihydrobenzofuran-4,7-diol is largely attributed to its interaction with specific molecular targets within biological systems. The hydroxyl groups can participate in various biochemical reactions, influencing pathways related to inflammation, cancer cell proliferation, and other physiological processes.
Anticancer Activity
Research has indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds structurally related to 2,2-Dimethyl-2,3-dihydrobenzofuran-4,7-diol can inhibit the proliferation of cancer cells through various mechanisms:
- Inhibition of NF-κB Activation : Some derivatives have been shown to inhibit the activation of NF-κB in cancer cell lines (IC50 values ranging from 8.86 μM to higher concentrations depending on the specific derivative) .
- Cytotoxicity Against Cancer Cells : Compounds similar in structure have demonstrated cytotoxic effects on human breast cancer MCF-7 cells with IC50 values indicating moderate to strong activity .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Studies reveal that certain benzofuran derivatives can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), which are critical in inflammatory responses .
Other Biological Activities
In addition to anticancer and anti-inflammatory effects, other studies have reported that related compounds can exhibit:
- Inhibition of Phosphatase Activity : Some benzofuran derivatives have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), suggesting potential roles in metabolic regulation .
- Antioxidant Activity : The presence of hydroxyl groups may contribute to antioxidant properties, although specific data on this compound's antioxidant capacity remains limited.
Case Studies
Several case studies have explored the biological activities of benzofuran derivatives closely related to 2,2-Dimethyl-2,3-dihydrobenzofuran-4,7-diol:
- Study on Anticancer Activity : A study conducted by Hang et al. demonstrated that a derivative with a similar structure exhibited significant inhibition against HeLa cells with an IC50 value indicating strong activity compared to standard chemotherapeutics like 5-fluorouracil .
- Inflammation Modulation : In vitro studies showed that certain benzofuran derivatives could downregulate inflammatory cytokines in macrophage cell lines stimulated by lipopolysaccharides (LPS), highlighting their potential as anti-inflammatory agents .
Q & A
Q. What are the established synthetic routes for 2,2-dimethyl-2,3-dihydrobenzofuran-4,7-diol, and how do reaction conditions influence yield?
The compound is primarily synthesized via multi-step reactions involving cyclization and hydroxylation. A key method involves the preparation of carbofuran phenol (a structural analog), where 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol is generated as an intermediate. Reaction parameters such as temperature, solvent polarity, and catalyst type significantly impact yield. For instance, alkaline conditions (e.g., KOH in dioxane/water mixtures) are critical for cyclization steps, as seen in analogous furan syntheses . Byproducts like 2,2,7,7-tetramethyl derivatives may form under prolonged heating, necessitating precise control of reaction time .
Q. What spectroscopic techniques are recommended for structural confirmation of this compound?
Key techniques include:
- NMR : and NMR to identify methyl groups (δ 1.3–1.5 ppm for CH) and dihydrobenzofuran protons (δ 3.0–4.0 ppm) .
- IR : Stretching vibrations for hydroxyl (3200–3600 cm) and furan C-O-C (1250–1300 cm) groups .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (CHO, exact mass 148.089 Da) .
Advanced Research Questions
Q. How can computational modeling predict physicochemical properties of 2,2-dimethyl-2,3-dihydrobenzofuran-4,7-diol?
Tools like the ACD/Labs Percepta Platform enable prediction of logP (2.33), topological polar surface area (9.23 Å), and solubility. For example, the compound’s hydrophobicity (logP ~2.3) suggests moderate membrane permeability, relevant for pharmacokinetic studies . Density functional theory (DFT) can optimize geometry and simulate NMR/IR spectra, aiding in structural validation without extensive experimental trials .
Q. What strategies resolve contradictions in synthetic yields reported across studies?
Discrepancies often arise from variations in:
- Catalytic systems : Palladium-catalyzed cycloisomerization (e.g., Pd(OAc)/PPh) vs. base-mediated pathways (KOH/HO). The former offers higher regioselectivity but requires inert atmospheres .
- Purification methods : Chromatography vs. recrystallization. HPLC with C18 columns effectively separates dihydrobenzofuran derivatives from byproducts .
Comparative studies using Design of Experiments (DoE) can statistically optimize parameters like temperature and catalyst loading .
Q. How can byproducts formed during synthesis be characterized and minimized?
Byproducts such as 2,2,7,7-tetramethyl-2,3,6,7-tetrahydrobenzofuro[7,6-b]furan (from ) are identified via:
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Critical issues include:
- Solvent selection : Transition from dioxane (toxic) to greener solvents like glycerol, which maintains reaction efficiency .
- Process safety : Exothermic hydroxylation steps require controlled addition of oxidizing agents (e.g., HO) to avoid thermal runaway.
- Yield reproducibility : Batch-to-batch variability in diastereomer ratios necessitates inline PAT (Process Analytical Technology) monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
